molecular formula C24H27N3O3 B611607 N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1251688-22-8

N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No. B611607
M. Wt: 405.498
InChI Key: DGRFWSAHPXCNDD-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description of this compound.



Synthesis Analysis

No specific synthesis analysis was found for this compound.



Molecular Structure Analysis

There was no information available on the molecular structure analysis of this compound.



Chemical Reactions Analysis

I couldn’t find any specific chemical reactions involving this compound.



Physical And Chemical Properties Analysis

There were no details available on the physical and chemical properties of this compound.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine and related compounds are synthesized through various chemical processes. For example, Han et al. (2014) discussed the synthesis of related compounds using condensation and cyclization methods involving components like piperidine and quinoline derivatives (Han, Du, Chen, & Zhao, 2014).

  • Characterization Techniques : The structures of these compounds are characterized using techniques such as elemental analysis, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) (Han et al., 2014).

Coordination Chemistry and Crystal Structure

  • Metal Complex Formation : Bortoluzzi et al. (2011) explored the coordination chemistry involving quinoline-imine compounds, showing the formation of new complexes with metals like platinum and palladium, which is relevant for developing new materials and catalysts (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).

  • Crystal Structure Analysis : The structural analysis of salts and co-crystals involving quinoline derivatives is an area of interest, as seen in the work of Kalita and Baruah (2010), which discusses different spatial orientations of amide derivatives in coordination with anions (Kalita & Baruah, 2010).

Biological and Pharmacological Potential

  • Antiproliferative Activities : Tseng et al. (2010) synthesized certain indeno[1,2-c]quinoline derivatives and evaluated their antiproliferative activities, revealing potential applications in cancer research (Tseng et al., 2010).

  • DNA Binding and Topoisomerase Inhibition : The same study by Tseng et al. also investigated the DNA binding affinity and inhibitory activities on topoisomerases, indicating the relevance of these compounds in studying DNA interactions and potential therapeutic applications (Tseng et al., 2010).

  • Antimicrobial Properties : Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, which demonstrated potential as antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Other Relevant Studies

  • Photophysical Analyses : Bonacorso et al. (2018) reported on the synthesis of quinoline derivatives and their photophysical properties, which is significant for applications in material science and molecular electronics (Bonacorso et al., 2018).

  • Cinchonine and Quinine Analogues : Nandi (1940) conducted experiments related to the synthesis of compounds related to cinchonine and quinine, highlighting the historical context and development of quinoline-based compounds (Nandi, 1940).

Safety And Hazards

No safety and hazard information was found for this compound.


Future Directions

There were no future directions or predictions found related to this compound.


Please note that this lack of information could be due to the compound being relatively unknown or not widely studied. It’s also possible that the compound is known under a different name or notation. If you have more information or a different name for the compound, I would be happy to help you search again.


properties

IUPAC Name

[4-(4-ethoxyanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-3-30-18-12-10-17(11-13-18)25-20-16-21(24(28)27-14-5-4-6-15-27)26-23-19(20)8-7-9-22(23)29-2/h7-13,16H,3-6,14-15H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRFWSAHPXCNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine
Reactant of Route 2
N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine
Reactant of Route 3
N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine
Reactant of Route 4
N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine
Reactant of Route 5
N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine
Reactant of Route 6
N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine

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